molecular formula C17H16N4O B11465436 2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile

2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile

Cat. No.: B11465436
M. Wt: 292.33 g/mol
InChI Key: YFGADQFOLMRFHM-UHFFFAOYSA-N
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Description

2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the chromene core.

    Functional group modifications: The amino and dimethylamino groups can be introduced through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and dimethylamino groups suggests potential interactions with nucleophilic or electrophilic sites within biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-chromene-3-carbonitrile: Lacks the pyridine and dimethylamino groups.

    7-(dimethylamino)-4H-chromene-3-carbonitrile: Lacks the amino and pyridine groups.

    4-(pyridin-4-yl)-4H-chromene-3-carbonitrile: Lacks the amino and dimethylamino groups.

Uniqueness

The combination of the amino, dimethylamino, and pyridine groups in 2-amino-7-(dimethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

2-amino-7-(dimethylamino)-4-pyridin-4-yl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H16N4O/c1-21(2)12-3-4-13-15(9-12)22-17(19)14(10-18)16(13)11-5-7-20-8-6-11/h3-9,16H,19H2,1-2H3

InChI Key

YFGADQFOLMRFHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=NC=C3

Origin of Product

United States

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